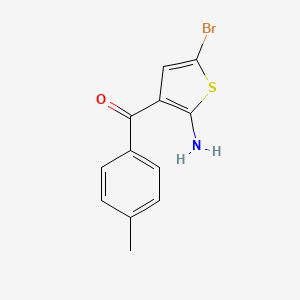
8-Methoxy-3-methylquinolin-4-amine
説明
8-Methoxy-3-methylquinolin-4-amine, also known as Mefloquine, is a synthetic quinoline derivative. It contains a total of 27 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, and 2 six-membered rings .
Synthesis Analysis
The synthesis of quinoline derivatives like 8-Methoxy-3-methylquinolin-4-amine often involves classical reaction methodologies such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach. These methods are often modified with eco-friendly transition metal-mediated, ultrasound irradiation reactions, or greener protocols .Molecular Structure Analysis
The molecular formula of 8-Methoxy-3-methylquinolin-4-amine is C11H12N2O, and its molecular weight is 188.23 g/mol. The InChI code is 1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) .Chemical Reactions Analysis
Amines, like 8-Methoxy-3-methylquinolin-4-amine, can undergo a variety of reactions. The most general reactions of amines are alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide .科学的研究の応用
Catalytic Synthesis and Cytotoxic Evaluation
The rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines, including compounds similar to 8-Methoxy-3-methylquinolin-4-amine, has been explored for the synthesis of quinolin-8-ylmethanamine derivatives. These derivatives were evaluated for their in vitro cytotoxicity against human cancer cells, indicating potential applications in cancer research and treatment (Jeong et al., 2017).
Anticancer Agent Development
Research on quinazolin-4-amine derivatives, structurally related to 8-Methoxy-3-methylquinolin-4-amine, has identified potent apoptosis inducers with high blood-brain barrier penetration. These findings suggest their utility as efficacious anticancer agents in breast and other cancer models, highlighting the compound's relevance in medicinal chemistry and oncology (Sirisoma et al., 2009).
Antibacterial and Antifungal Activities
New derivatives of quinoline, including structures akin to 8-Methoxy-3-methylquinolin-4-amine, have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents and enhance our understanding of the structure-activity relationships within this chemical class (Thomas et al., 2010).
Antiparasitic Activities
8-Aminoquinoline compounds, closely related to the chemical structure , have shown significant antiparasitic activities in animal models. The exploration of individual enantiomers of these compounds has revealed differential effects on efficacy and toxicity, offering insights into the optimization of therapeutic windows for antiparasitic treatments (Nanayakkara et al., 2008).
Antileishmanial Drug Analysis
Analytical methods have been developed for quantitating antileishmanial drugs, which include 8-aminoquinoline derivatives, in biological samples. Such methods are crucial for the pharmacokinetic studies of new antileishmanial agents and for ensuring their therapeutic efficacy (Anders et al., 1984).
Safety And Hazards
将来の方向性
The future of synthetic chemistry, including the synthesis of compounds like 8-Methoxy-3-methylquinolin-4-amine, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes tackling the drawbacks of syntheses and side effects on the environment .
特性
IUPAC Name |
8-methoxy-3-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJDSVTOYNOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-methylquinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



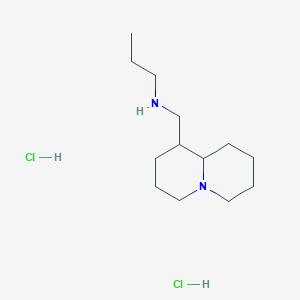
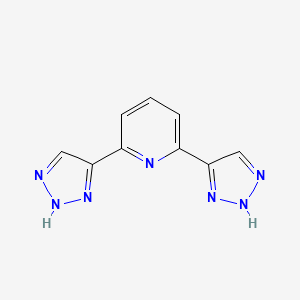
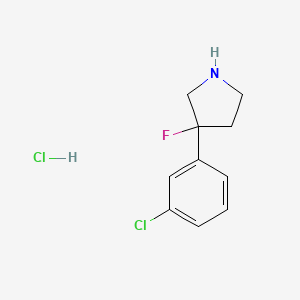
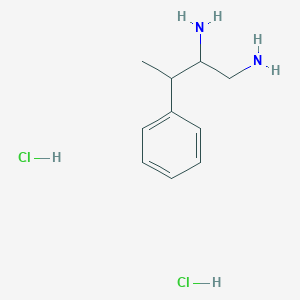
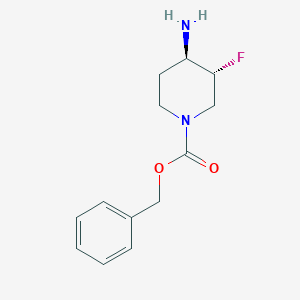
![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1458456.png)
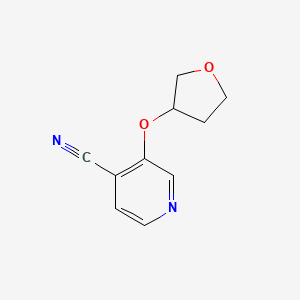
![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)
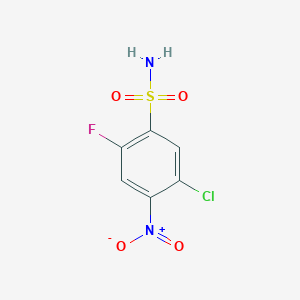
![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1458462.png)
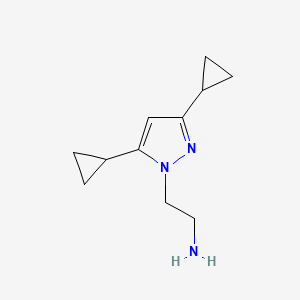
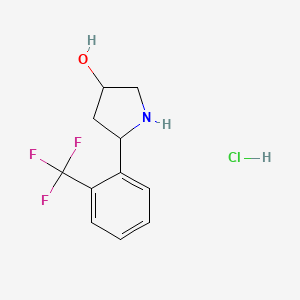
![2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride](/img/structure/B1458465.png)
